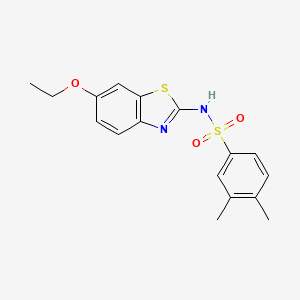

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide

Description

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzothiazole core substituted with an ethoxy group at the 6-position and linked via a sulfonamide bridge to a 3,4-dimethylbenzene ring. The ethoxy group enhances lipophilicity and may influence metabolic stability, while the 3,4-dimethyl substituents on the benzene ring contribute to steric and electronic effects that modulate binding interactions .

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S2/c1-4-22-13-6-8-15-16(10-13)23-17(18-15)19-24(20,21)14-7-5-11(2)12(3)9-14/h5-10H,4H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMOENZOULRNKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with ethyl bromoacetate to form the intermediate ethyl 2-(2-aminophenylthio)acetate, which is then cyclized to form the benzothiazole ring . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

Medicine: It has shown potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases and proteases, which play crucial roles in cellular processes. By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound can interact with cellular membranes, altering their properties and affecting cell signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

- Ethoxy vs. Halogen/Methoxy Substituents Z14 (5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide): Shares the 6-ethoxybenzothiazole moiety but replaces the sulfonamide with a pyrimidine-carboxamide group.

Linker Group Modifications

- Sulfonamide vs. Carboxamide/Thioether Linkers N-(Benzothiazol-2-yl)acetamides (EP 3 348 550A1): Acetamide linkers, as in N-(6-methoxybenzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide, lack the sulfonamide’s acidic proton, reducing hydrogen-bond donor capacity but improving membrane permeability . Thioether-Linked Derivatives (): Compounds like 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]pentanoic acid replace the sulfonamide with a thioether, which is less polar and may reduce solubility but enhance passive diffusion .

Aromatic Ring Modifications

- 3,4-Dimethylbenzene vs. Other Aromatic Groups 3,4-Dimethoxy-N-{[...]benzamide (): The dimethoxybenzamide group provides electron-rich aromaticity, contrasting with the electron-neutral 3,4-dimethylbenzene in the target compound. This difference may influence π-π stacking interactions with biological targets .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Z14 (Carboxamide) | N-(6-Trifluoromethylbenzothiazol-2-yl) Acetamide |

|---|---|---|---|

| LogP | ~3.2 (estimated) | ~2.8 (polar carboxamide) | ~3.5 (CF3 group enhances lipophilicity) |

| Hydrogen Bond Donors | 2 (sulfonamide NH) | 1 (amide NH) | 1 (amide NH) |

| Solubility | Moderate (polar sulfonamide) | Low (pyrimidine hydrophobicity) | Low (CF3 hydrophobicity) |

| Metabolic Stability | High (ethoxy resists oxidation) | Moderate | High (CF3 resists metabolism) |

Data inferred from structural analogs and substituent effects

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological properties, including synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the benzothiazole family. Its chemical structure features a benzothiazole moiety substituted with an ethoxy group and a sulfonamide group. The synthesis typically involves the reaction of 6-ethoxybenzothiazole with 3,4-dimethylbenzenesulfonyl chloride under controlled conditions to yield the final product.

Anticonvulsant Activity

One of the most notable biological activities of this compound is its anticonvulsant properties. Research indicates that compounds with similar structures have been evaluated for their efficacy against seizures induced by various methods, such as the Maximal Electroshock (MES) model and subcutaneous pentylenetetrazole (scPTZ) model. For instance, related compounds demonstrated significant anticonvulsant activity with median effective doses (ED50) ranging from 9.85 to 17 mg/kg in different models .

The exact mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the compound may influence neurotransmitter systems in the brain, particularly by modulating GABAergic and glutamatergic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole derivatives, including this compound:

- Anticonvulsant Studies : A series of compounds structurally related to this compound were synthesized and tested for their anticonvulsant effects. The findings indicated that certain derivatives exhibited promising anticonvulsant activity comparable to established medications like phenytoin .

- Neurotoxicity Assessment : Alongside efficacy studies, neurotoxicity was evaluated using the rotorod test. This assessment is crucial for determining the safety profile of new anticonvulsants .

Data Table: Summary of Biological Activities

| Activity | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|---|

| Anticonvulsant | Maximal Electroshock (MES) | 9.85 | 42.8 | 4.85 |

| Anticonvulsant | Subcutaneous Pentylenetetrazole (scPTZ) | 12 | 44 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.